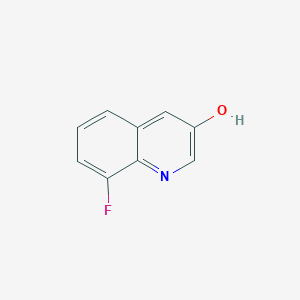
8-フルオロキノリン-3-オール
説明
“8-Fluoroquinolin-3-ol” is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 . The IUPAC name for this compound is 8-fluoro-3-quinolinol . The InChI code for this compound is 1S/C9H6FNO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H .
Molecular Structure Analysis
The molecular structure of “8-Fluoroquinolin-3-ol” consists of a quinoline ring system with a fluorine atom at the 8th position and a hydroxyl group at the 3rd position .
Physical And Chemical Properties Analysis
“8-Fluoroquinolin-3-ol” is a solid compound . It is stored in a dry room at normal temperature .
科学的研究の応用
製薬研究
8-フルオロキノリン-3-オールは、様々な医薬品合成における重要な中間体として機能します。そのフッ素原子は、これらの化合物の生物活性強化に不可欠です。 例えば、それは幅広い抗菌活性を有する抗生物質の一種であるフルオロキノロンの開発に使用されます .
材料科学
この化合物の誘導体は、特定の電子特性を持つ材料を作成するために使用されます。 それらは金属と錯体を形成し、有機発光ダイオード(OLED)やその他の電子デバイスの製造に使用されます .
分析化学
分析化学では、8-フルオロキノリン-3-オールはキレート剤として使用されます。 それは様々な金属と錯体を形成し、サンプル中の金属イオンの検出と定量に使用できます .
農業
この化合物は農業にも応用されています。8-フルオロキノリン-3-オールと密接に関連する8-ヒドロキシキノリンの誘導体は、殺菌剤や除草剤として使用されます。 それらは、作物を真菌感染から保護し、雑草の成長を管理するのに役立ちます .
配位化学
配位化学では、8-フルオロキノリン-3-オールは金属キレートを合成するために使用されます。 これらのキレートは、触媒作用における潜在的な用途や、複雑な分子構造の合成の前駆体として研究されています .
生物学的研究
この化合物は、生物学的研究においても重要です。 それは、酵素阻害剤やその他の生物活性分子の合成に使用され、それらは生物学的プロセスを理解するためのツールまたは潜在的な治療薬として役立ちます .
Safety and Hazards
The safety information for “8-Fluoroquinolin-3-ol” indicates that it is classified under the GHS07 category . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
生化学分析
Biochemical Properties
8-Fluoroquinolin-3-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to interact with bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This interaction inhibits the enzyme’s activity, leading to the disruption of bacterial DNA synthesis. Additionally, 8-Fluoroquinolin-3-ol can form complexes with metal ions, which may further influence its biochemical activity .
Cellular Effects
The effects of 8-Fluoroquinolin-3-ol on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in bacterial cell division and replication . By inhibiting DNA-gyrase, 8-Fluoroquinolin-3-ol disrupts the normal function of bacterial cells, leading to cell death. This compound also affects gene expression by interfering with the transcription process, ultimately impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 8-Fluoroquinolin-3-ol exerts its effects primarily through the inhibition of bacterial DNA-gyrase . This enzyme is responsible for introducing negative supercoils into DNA, a crucial step in DNA replication. By binding to the DNA-gyrase-DNA complex, 8-Fluoroquinolin-3-ol prevents the enzyme from performing its function, leading to the cessation of DNA replication and, consequently, bacterial cell death . Additionally, this compound may interact with other biomolecules, such as metal ions, which can further modulate its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Fluoroquinolin-3-ol have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that 8-Fluoroquinolin-3-ol can have lasting effects on cellular function, particularly in bacterial cells, where prolonged exposure leads to sustained inhibition of DNA replication and cell death .
Dosage Effects in Animal Models
The effects of 8-Fluoroquinolin-3-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic effects have been observed, including damage to host tissues and adverse reactions . These threshold effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
8-Fluoroquinolin-3-ol is involved in several metabolic pathways, primarily those related to its biotransformation and excretion . The compound is metabolized by liver enzymes, leading to the formation of various metabolites that are excreted through the kidneys . These metabolic processes can influence the compound’s efficacy and toxicity, as different metabolites may have varying levels of activity and adverse effects .
Transport and Distribution
Within cells and tissues, 8-Fluoroquinolin-3-ol is transported and distributed through various mechanisms . It can interact with transport proteins that facilitate its movement across cell membranes . Once inside the cell, the compound may accumulate in specific compartments, such as the nucleus, where it exerts its inhibitory effects on DNA-gyrase . This localization is crucial for its activity, as it ensures that the compound reaches its target enzyme .
Subcellular Localization
The subcellular localization of 8-Fluoroquinolin-3-ol is primarily within the nucleus, where it interacts with DNA-gyrase . This localization is facilitated by specific targeting signals that direct the compound to the nucleus . Additionally, post-translational modifications of the compound may influence its localization and activity, further modulating its effects on cellular function .
特性
IUPAC Name |
8-fluoroquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUQMRPFJUOMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456389.png)
![Pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1456392.png)
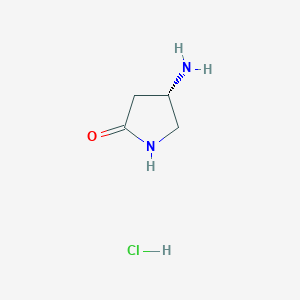
![3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1456394.png)
![(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1456395.png)
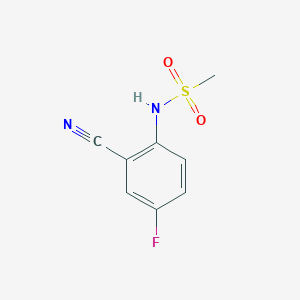
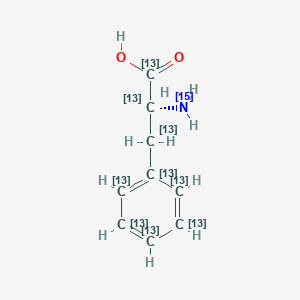

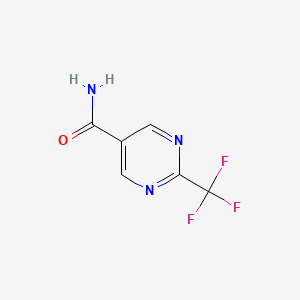

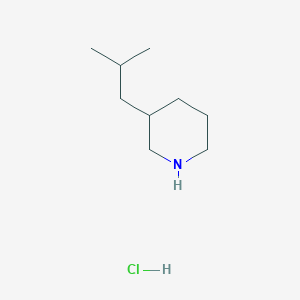

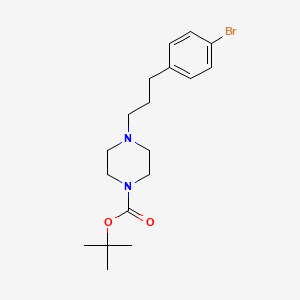
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8](/img/structure/B1456412.png)